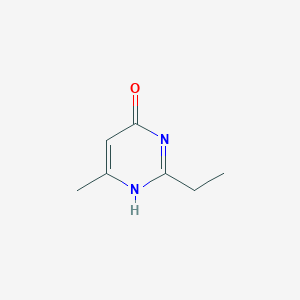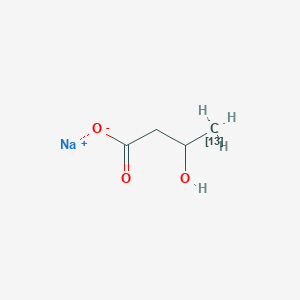
2-ethyl-6-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-6-methyl-1H-pyrimidin-4-one, also known as EMP, is a heterocyclic organic compound with a pyrimidine ring structure. EMP has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
2-ethyl-6-methyl-1H-pyrimidin-4-one has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields. 2-ethyl-6-methyl-1H-pyrimidin-4-one has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been used as a building block in the synthesis of other compounds, such as pyrimidine-based fluorescent dyes and pyrimidine-based ligands for metal ion sensing.
Mécanisme D'action
The mechanism of action of 2-ethyl-6-methyl-1H-pyrimidin-4-one is not fully understood, but it is believed to act as a DNA intercalator, which means it can insert itself between the base pairs of DNA. This can lead to changes in the DNA structure and function, which can ultimately result in cell death. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division.
Effets Biochimiques Et Physiologiques
2-ethyl-6-methyl-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-ethyl-6-methyl-1H-pyrimidin-4-one can induce cell death in cancer cells, and can inhibit the growth of certain bacteria and fungi. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In vivo studies have shown that 2-ethyl-6-methyl-1H-pyrimidin-4-one can improve cognitive function in animal models of Alzheimer's disease, and can reduce the symptoms of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-6-methyl-1H-pyrimidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high purity. 2-ethyl-6-methyl-1H-pyrimidin-4-one is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of 2-ethyl-6-methyl-1H-pyrimidin-4-one in lab experiments. 2-ethyl-6-methyl-1H-pyrimidin-4-one has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 2-ethyl-6-methyl-1H-pyrimidin-4-one also has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2-ethyl-6-methyl-1H-pyrimidin-4-one. One area of research could be the development of 2-ethyl-6-methyl-1H-pyrimidin-4-one-based drugs for the treatment of various diseases. Another area of research could be the synthesis of novel 2-ethyl-6-methyl-1H-pyrimidin-4-one derivatives with improved properties, such as increased solubility or longer half-life. 2-ethyl-6-methyl-1H-pyrimidin-4-one could also be used as a building block in the synthesis of other compounds with potential applications in various fields, such as materials science or nanotechnology. Overall, 2-ethyl-6-methyl-1H-pyrimidin-4-one has a wide range of potential applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
2-ethyl-6-methyl-1H-pyrimidin-4-one can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate and guanidine hydrochloride, the reaction of ethyl acetoacetate and urea, and the reaction of 2-amino-5-methylpyrimidine and ethyl acetoacetate. The most commonly used method is the reaction of ethyl acetoacetate and guanidine hydrochloride, which involves the addition of guanidine hydrochloride to a solution of ethyl acetoacetate in ethanol. The resulting mixture is then heated under reflux for several hours, followed by cooling and filtration to obtain 2-ethyl-6-methyl-1H-pyrimidin-4-one crystals.
Propriétés
IUPAC Name |
2-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-8-5(2)4-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXCUPXRGWZPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-6-methyl-1H-pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














